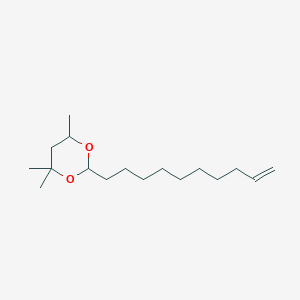
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a dec-9-en-1-yl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of dec-9-en-1-ol with 4,4,6-trimethyl-1,3-dioxane-2-one under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxane ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and allow for easier separation of the product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the dec-9-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions where the dec-9-en-1-yl group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Halogenation reactions using reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxane ring and the dec-9-en-1-yl group play crucial roles in determining the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dec-9-en-1-yl acetate
- Dec-9-en-1-yl (2E)-3-(2-hydroxyphenyl)prop-2-enoate
- 1,3-bis(Dec-9-en-1-yloxy)-1,1,3,3-tetramethyldisiloxane
Uniqueness
2-(Dec-9-en-1-yl)-4,4,6-trimethyl-1,3-dioxane is unique due to its specific combination of a dioxane ring and a dec-9-en-1-yl group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
5445-60-3 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-dec-9-enyl-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C17H32O2/c1-5-6-7-8-9-10-11-12-13-16-18-15(2)14-17(3,4)19-16/h5,15-16H,1,6-14H2,2-4H3 |
Clé InChI |
BRXNTZKPKAJNFN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(O1)CCCCCCCCC=C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
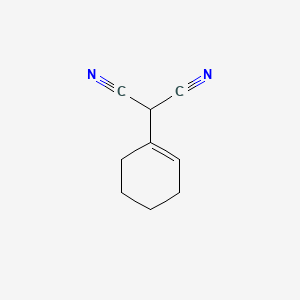
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
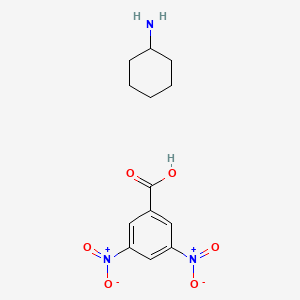
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
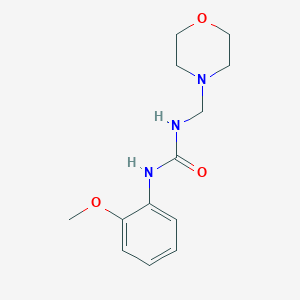
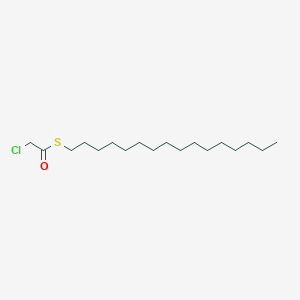
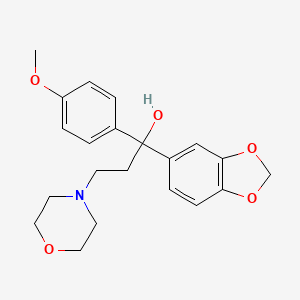

![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)
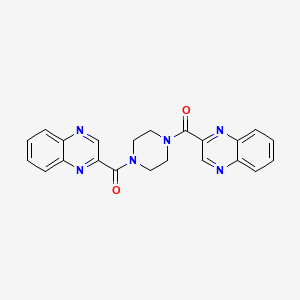
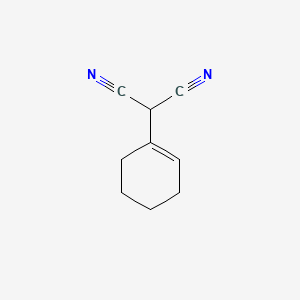
![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
